molecular formula C7H13BrO2 B15257558 2-(Bromomethyl)-2-(methoxymethyl)oxolane

2-(Bromomethyl)-2-(methoxymethyl)oxolane

Cat. No.: B15257558
M. Wt: 209.08 g/mol
InChI Key: WDKDXUHEDBUEAU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(methoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. This compound is characterized by the presence of bromomethyl and methoxymethyl substituents on the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(methoxymethyl)oxolane typically involves the bromination of a suitable precursor, such as 2-(methoxymethyl)oxolane. The reaction can be carried out using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(methoxymethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: May serve as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(methoxymethyl)oxolane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The methoxymethyl group can participate in various transformations depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-(methoxymethyl)oxolane
  • 2-(Iodomethyl)-2-(methoxymethyl)oxolane
  • 2-(Bromomethyl)-2-(ethoxymethyl)oxolane

Uniqueness

2-(Bromomethyl)-2-(methoxymethyl)oxolane is unique due to the specific combination of bromomethyl and methoxymethyl substituents on the oxolane ring. This combination imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(bromomethyl)-2-(methoxymethyl)oxolane

InChI

InChI=1S/C7H13BrO2/c1-9-6-7(5-8)3-2-4-10-7/h2-6H2,1H3

InChI Key

WDKDXUHEDBUEAU-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCO1)CBr

Origin of Product

United States

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